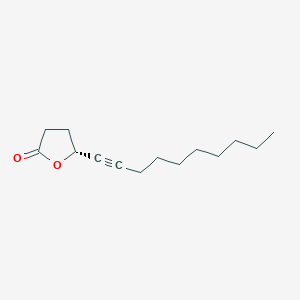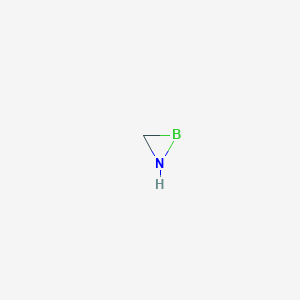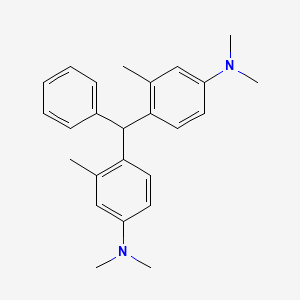
4,4'-(Phenylmethylene)bis(N,N,3-trimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two N,N,3-trimethylaniline groups connected via a phenylmethylene bridge. This compound is known for its applications in various fields, including dye manufacturing and as a reagent in chemical analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) typically involves the reaction of N,N,3-trimethylaniline with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridge between the two aniline groups. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aromatic compounds.
科学的研究の応用
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays to detect the presence of specific ions or molecules.
Industry: The compound is used in the manufacturing of polymers and resins, as well as in the production of specialty chemicals.
作用機序
The mechanism of action of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. It can also participate in redox reactions, where it either donates or accepts electrons. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but has dimethyl groups instead of trimethyl groups.
4,4’-Methylenebis(N,N-diethylaniline): Another similar compound with diethyl groups.
Uniqueness
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) is unique due to the presence of trimethyl groups, which can influence its reactivity and physical properties. The trimethyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its dimethyl or diethyl counterparts.
特性
CAS番号 |
69183-96-6 |
|---|---|
分子式 |
C25H30N2 |
分子量 |
358.5 g/mol |
IUPAC名 |
4-[[4-(dimethylamino)-2-methylphenyl]-phenylmethyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C25H30N2/c1-18-16-21(26(3)4)12-14-23(18)25(20-10-8-7-9-11-20)24-15-13-22(27(5)6)17-19(24)2/h7-17,25H,1-6H3 |
InChIキー |
AHDTYXOIJHCGKH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)C)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


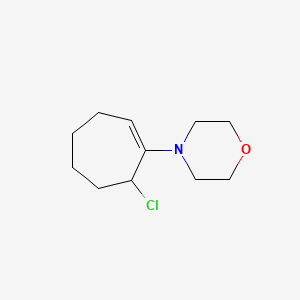
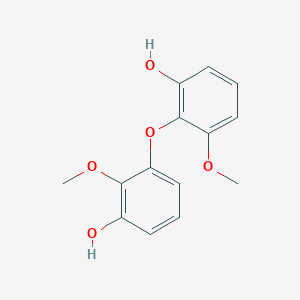
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
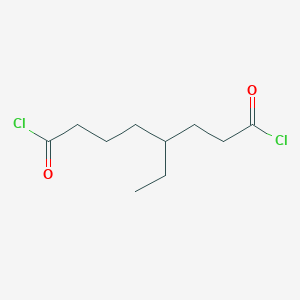
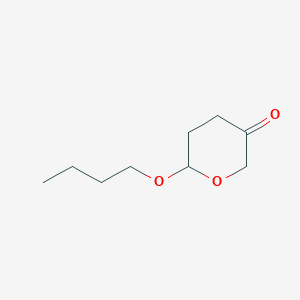
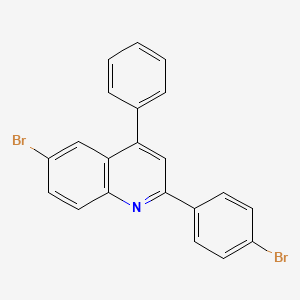
![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
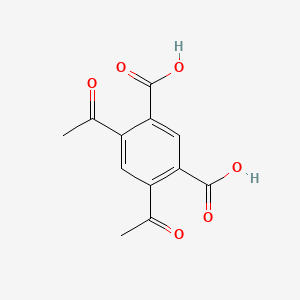
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)

